5,6-Diaminoacenaphthene dihydrochloride
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Overview
Description
5,6-Diaminoacenaphthene dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is derived from acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes two amino groups attached to the acenaphthene core, making it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of a compound like 5,6-Diaminoacenaphthene dihydrochloride are typically cellular receptors or enzymes that the compound can bind to, thereby initiating a biological response . .
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effects . Without specific information on the targets of this compound, it’s challenging to describe its exact mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminoacenaphthene dihydrochloride typically involves multiple steps starting from acenaphthene. The process includes nitration, bromination, elimination, and selective reduction. Initially, acenaphthene is nitrated to introduce nitro groups, followed by bromination to add bromine atoms. The elimination step removes the bromine atoms, and finally, selective reduction is performed to convert the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Key reagents used in the industrial synthesis include nitric acid, sulfuric acid, bromine, and sodium dithionite .
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminoacenaphthene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the acenaphthene core.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various substituted acenaphthene derivatives, which can be used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5,6-Diaminoacenaphthene dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,8-Diaminonaphthalene
- 5,6-Diaminoacenaphthylene
- 1,5-Diaminoanthraquinone
Uniqueness
5,6-Diaminoacenaphthene dihydrochloride is unique due to its specific substitution pattern on the acenaphthene core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .
Properties
IUPAC Name |
1,2-dihydroacenaphthylene-5,6-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8;;/h3-6H,1-2,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLIHPSBPCKDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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